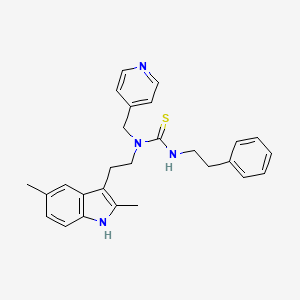
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea is a useful research compound. Its molecular formula is C27H30N4S and its molecular weight is 442.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea is a thiourea derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, integrating findings from various research sources.
Synthesis
Thiourea derivatives are synthesized through the reaction of isothiocyanates with amines or through the reaction of thiourea with various electrophiles. The specific compound can be synthesized by reacting a suitable indole derivative with a pyridine-containing thiourea under controlled conditions to yield the desired product.
Biological Activity Overview
Thiourea compounds, including the one discussed, exhibit a wide range of biological activities. These include:
- Anticancer Activity : Several studies indicate that thiourea derivatives can inhibit the growth of cancer cell lines and reverse treatment resistance. For instance, compounds with similar structures have shown IC50 values ranging from 1.50 µM to 20 µM against various cancer types, including leukemia and solid tumors such as breast and pancreatic cancers .
- Antioxidant Activity : Thiourea derivatives have demonstrated significant antioxidant potential. A related compound showed strong reducing ability in assays like ABTS and DPPH, indicating a capacity to scavenge free radicals effectively .
- Anti-inflammatory Activity : Research has shown that thiourea derivatives can exhibit anti-inflammatory effects. In one study, compounds demonstrated 49.5% to 70.7% inhibition of inflammation compared to standard drugs like ibuprofen .
Case Study 1: Anticancer Properties
A recent study evaluated the anticancer effects of a series of thiourea derivatives, including those structurally related to our compound. Results indicated that these derivatives effectively inhibited cell proliferation in various cancer cell lines, with some achieving IC50 values as low as 1.50 µM against leukemia cells. The mechanisms involved included modulation of angiogenesis pathways and interference with cancer cell signaling .
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of thiourea derivatives synthesized from indole precursors. The tested compounds exhibited significant scavenging activity against DPPH radicals, with IC50 values indicating strong potential for therapeutic applications in oxidative stress-related conditions .
Case Study 3: Anti-inflammatory Effects
In a comparative study, several thiourea compounds were tested for their anti-inflammatory activity. The results showed that certain derivatives could significantly reduce inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases .
Data Table: Biological Activities of Related Thiourea Derivatives
Propriétés
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)-1-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4S/c1-20-8-9-26-25(18-20)24(21(2)30-26)13-17-31(19-23-10-14-28-15-11-23)27(32)29-16-12-22-6-4-3-5-7-22/h3-11,14-15,18,30H,12-13,16-17,19H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOKSPCMGBNPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=NC=C3)C(=S)NCCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














